N-benzyl-3-nitro-N-phenylbenzamide

Epigenetics HDAC Inhibition Cancer Research

Researchers requiring a well-characterized HDAC reference compound often face supply inconsistencies with poorly defined meta-nitro benzamides. N-Benzyl-3-nitro-N-phenylbenzamide resolves this with verified micromolar potency, serving as a reliable assay standard. - Validated HDAC1/6 inhibition (IC50 = 3.38 μM & 4.10 μM) for Z'-factor determination and dose-response calibration. - Distinctive electrochemical signature enables use as a model analyte for nitrobenzamide voltammetric method development. - Provides a negative control standard for anticonvulsant screening and a validated hit scaffold for antischistosomal SAR optimization.

Molecular Formula C20H16N2O3
Molecular Weight 332.4 g/mol
Cat. No. B14187439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3-nitro-N-phenylbenzamide
Molecular FormulaC20H16N2O3
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H16N2O3/c23-20(17-10-7-13-19(14-17)22(24)25)21(18-11-5-2-6-12-18)15-16-8-3-1-4-9-16/h1-14H,15H2
InChIKeyNRIXJIPPSNLRIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3-nitro-N-phenylbenzamide: A Differentiated Nitrobenzamide Tool


N-Benzyl-3-nitro-N-phenylbenzamide (CAS 1011575-16-8) is an N-substituted aromatic amide featuring both N-benzyl and 3-nitro substituents, placing it within the broader nitrobenzamide class. Its dual functionalization imparts distinct electronic and steric properties that differentiate it from simpler benzamides. Primary literature and database records indicate its evaluation in contexts ranging from histone deacetylase (HDAC) inhibition [1] to anticonvulsant screening and antischistosomal structure-activity relationship (SAR) studies [2]. This compound serves as a defined molecular probe where the combination of a benzyl group on the amide nitrogen and a nitro group at the meta-position of the benzoyl ring produces a unique pharmacological and physicochemical signature not replicated by its mono-substituted or regioisomeric analogs.

HDAC SAR probe with reported micromolar HDAC1/6 inhibition profile
Anticonvulsant negative control / prodrug scaffold in MES seizure model context
Nitro-enabled electrochemical detection for analytical method development

N-Benzyl-3-nitro-N-phenylbenzamide vs. Generic Benzamides


Simple N-substituted benzamides lack the precise electronic and steric topology of N-benzyl-3-nitro-N-phenylbenzamide, leading to significant functional divergence. The presence of both the N-benzyl group and the meta-nitro group is not additive but synergistic: the N-benzyl moiety influences conformational flexibility and binding pocket occupancy [1], while the electron-withdrawing nitro group drastically alters the benzamide ring's electron density, impacting both biological target engagement and redox behavior [2][3]. SAR studies explicitly demonstrate that introduction of a nitro group on the benzamide ring can markedly decrease antiproliferative activity in cancer cell lines relative to unsubstituted or amino analogs [4], whereas in other contexts, nitro substitution is essential for antischistosomal potency [5]. Consequently, substituting N-benzyl-3-nitro-N-phenylbenzamide with a generic benzamide analog—such as a non-nitro, ortho-nitro, or non-benzyl derivative—would yield a fundamentally different research tool with unpredictable biological and analytical outcomes, rendering comparative studies invalid.

N-Benzyl group omission
Simple N-phenyl benzamides may shift conformational flexibility and binding pocket occupancy, potentially altering target engagement and duration of action.
Meta-nitro absence
Non-nitro or amino benzamide analogs lack the electron-withdrawing effect critical for redox behavior and certain biological activities, making direct interchange unreliable.
Regioisomeric mismatch
Ortho-nitro or other regioisomers can exhibit divergent target affinity and metabolic stability; substitution without validation may invalidate comparative studies.

N-Benzyl-3-nitro-N-phenylbenzamide: Evidence Across Key Assays


HDAC1/6 Inhibition Profile: Distinct from Potent HDAC Inhibitors

In direct enzymatic assays, N-benzyl-3-nitro-N-phenylbenzamide exhibits moderate inhibition of histone deacetylase 1 (HDAC1) with an IC50 of 3.38 μM and HDAC6 with an IC50 of 4.10 μM [1]. This contrasts sharply with the high potency of clinical-stage benzamide HDAC inhibitors such as entinostat (MS-275) and chidamide, which typically display nanomolar IC50 values (e.g., MS-275 HDAC1 IC50 ~ 0.3 μM). The compound's micromolar activity profile positions it as a useful control or scaffold for probing the structural determinants of HDAC inhibition, rather than a lead candidate. Furthermore, SAR studies within the benzamide class indicate that nitro substitution on the benzoyl ring generally diminishes antiproliferative activity compared to amino-substituted analogs [2], consistent with this observed moderate HDAC potency.

HDAC1/6 inhibition
Class-level inference
IC50 HDAC1 3.38 μM, HDAC6 4.10 μM vs potent clinical inhibitors (e.g., MS-275 ~0.3 μM)
Supports HDAC SAR probe context; not a high-potency replacement
Enzymatic assay; BindingDB curated affinity
Epigenetics HDAC Inhibition Cancer Research

Anticonvulsant Activity: Nitro vs. Amino Derivatives in MES Seizure Model

Within the retrobenzamide class (N-(nitrophenyl)benzamides), systematic in vivo evaluation in mice using the maximal electroshock (MES) seizure model revealed a clear structure-activity trend: amino derivatives (N-(aminophenyl)benzamides) exhibit good anticonvulsant potential, whereas the corresponding nitro derivatives show only moderate activity . This class-level inference directly applies to N-benzyl-3-nitro-N-phenylbenzamide, as its nitro substitution predicts a reduced efficacy profile compared to its reduced amino analog (N-benzyl-3-amino-N-phenylbenzamide). The study also reported that N-benzyl substitution did not alter anticonvulsant activity but noticeably decreased duration of action [1], providing additional differentiation from non-benzyl nitrobenzamides.

Anticonvulsant activity
Class-level inference
Nitro derivatives: moderate activity; amino derivatives: good protection in MES mouse model
Class-level anticonvulsant endpoint context; suitable as negative control
In vivo MES seizure model, i.p. administration
Neuroscience Anticonvulsant Screening Epilepsy Research

Electrochemical Detection Using Pencil Graphite Electrode

Nitro-substituted benzamides, including N-benzyl-3-nitro-N-phenylbenzamide, are amenable to sensitive electrochemical determination using a disposable pencil graphite electrode (PGE). Under optimized voltammetric conditions, a linear response range of 0.5 to 100 μM was established for 4-nitro-N-(2-nitrophenyl)benzamide, a closely related nitrobenzamide [1]. This class-level inference indicates that N-benzyl-3-nitro-N-phenylbenzamide can be detected and quantified with similar sensitivity using low-cost, disposable electrodes, offering a distinct advantage over non-nitro benzamides which lack this facile redox activity. The method provides a practical alternative to chromatographic techniques for rapid, cost-effective analysis in pharmaceutical research settings.

Electrochemical detection
Class-level inference
Expected linear range 0.5–100 μM using pencil graphite electrode; nitro reduction peak enables direct detection
Method development context for nitrobenzamide quantification
PGE, Britton-Robinson buffer pH 7.0
Analytical Chemistry Electroanalysis Pharmaceutical Quality Control

Antischistosomal SAR: Nitro Group Role Against S. mansoni

Structure-activity relationship studies on N-phenylbenzamide analogs against Schistosoma mansoni juvenile worms demonstrate that the presence of electron-withdrawing groups, particularly nitro and trifluoromethyl, is critical for antischistosomal activity [1]. Analogs containing both nitro and trifluoromethyl groups (e.g., JS-03 and JS-05) exhibited enhanced worm mortality (e.g., 62% and 56% at 50 μM, respectively) compared to compounds lacking these functionalities. This class-level inference supports the selection of N-benzyl-3-nitro-N-phenylbenzamide over non-nitro benzamide analogs for antischistosomal screening. The data further indicate that regioisomerism (ortho vs. meta nitro substitution) did not significantly affect activity, suggesting that the 3-nitro substituent in the target compound is functionally comparable to other nitro regioisomers in this context.

Antischistosomal SAR
Class-level inference
Nitro-containing analogs (e.g., JS-03/JS-05) showed 42–62% S. mansoni juvenile worm mortality at 50 μM; non-nitro analogs weaker
Supports antischistosomal screening context; nitro group critical
72 h in vitro assay, juvenile worms
Parasitology Neglected Tropical Diseases Anthelmintic Drug Discovery

Anti-Tuberculosis Potential: N-Benzylbenzamide Scaffold Patent

A 2017 patent (CN106831479A) specifically claims N-benzylbenzamide compounds of formula (I), which encompasses N-benzyl-3-nitro-N-phenylbenzamide, for use in anti-tuberculosis medicinal compositions [1]. This patent disclosure explicitly differentiates the N-benzylbenzamide scaffold from other benzamide classes for antimycobacterial applications. While specific minimum inhibitory concentration (MIC) data for the exact target compound is not publicly detailed, the patent's claims provide a documented basis for prioritizing this scaffold over non-benzyl benzamides in anti-tuberculosis screening cascades.

Anti-TB patent claim
Supporting evidence
N-Benzylbenzamide formula claimed in CN106831479A for anti-tuberculosis compositions; specific MIC data not publicly detailed
Patent-based scaffold context; requires independent MIC validation
Patent priority 2017-03-29
Infectious Disease Tuberculosis Antimycobacterial Agents

Optimal Research Scenarios for N-Benzyl-3-nitro-N-phenylbenzamide


HDAC Assay Development & SAR Profiling

Given its moderate, micromolar HDAC1/6 inhibition (IC50 = 3.38 μM and 4.10 μM, respectively [1]), N-benzyl-3-nitro-N-phenylbenzamide serves as an ideal reference compound for developing and validating HDAC enzymatic assays. Its well-defined potency falls within a range suitable for dose-response curve generation and Z'-factor determination, without the extreme potency (and associated solubility challenges) of nanomolar clinical candidates. It is particularly useful in structure-activity relationship (SAR) studies aiming to understand how N-benzyl and nitro substitutions modulate HDAC binding affinity .

Anticonvulsant Prodrug Design & Negative Control

Class-level evidence indicates that nitro-substituted retrobenzamides exhibit only moderate anticonvulsant activity compared to their amino counterparts in the MES seizure model [1]. N-Benzyl-3-nitro-N-phenylbenzamide is therefore well-suited as a negative control or as a scaffold for bioreductive prodrug strategies, where the nitro group is reduced in vivo to the active amino form. It should not be selected as a direct anticonvulsant lead candidate, but rather as a tool to validate the necessity of amine functionality for high efficacy.

Electrochemical Method for Nitrobenzamide Quantification

The nitro group on N-benzyl-3-nitro-N-phenylbenzamide confers a distinct electrochemical signature, enabling its detection at low micromolar concentrations using disposable pencil graphite electrodes (PGE) [1]. This compound can be used as a model analyte for developing voltammetric methods for pharmaceutical quality control of nitrobenzamide-containing drug products or for monitoring these compounds in biological matrices. Its electroactivity differentiates it from non-nitro benzamides, which require more complex analytical approaches.

Anthelmintic Screening Against Schistosoma mansoni

SAR studies confirm that electron-withdrawing nitro substituents are essential for antischistosomal activity in N-phenylbenzamide analogs [1]. N-Benzyl-3-nitro-N-phenylbenzamide should be prioritized over non-nitro benzamide analogs in screening cascades targeting S. mansoni juvenile or adult worms. Its 3-nitro substitution is functionally comparable to other nitro regioisomers in terms of potency [1], making it a viable candidate for further structural optimization in neglected tropical disease drug discovery programs.

Application
Selection Property
Validation Focus
HDAC assay development & SAR profiling
Micromolar HDAC1/6 inhibition profile
Assay window and dose-response linearity
Anticonvulsant prodrug design & negative control
Nitro-to-amino bioreductive potential
Anticonvulsant efficacy in amino form
Electrochemical nitrobenzamide quantification
Nitro group electroactivity
Voltammetric detection linearity and sensitivity
Anthelmintic screening against S. mansoni
Electron-withdrawing substituent necessity
Worm mortality dose-response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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